molecular formula C23H25FN6O2 B608057 (S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one

(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one

Katalognummer: B608057
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: JDCYIMQAIKEACU-HNAYVOBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IDH889 is an orally available, brain-penetrant inhibitor of isocitrate dehydrogenase 1 (IDH1). It specifically targets the R132* mutant form of IDH1 . This mutant IDH1 variant is associated with various cancers, making IDH889 a promising therapeutic candidate.

Analyse Chemischer Reaktionen

IDH889 hemmt das mutierte IDH1-Enzym und verhindert so die Umwandlung von Isocitrat zu α-Ketoglutarat (α-KG). Diese Hemmung führt zu einer verringerten Produktion des Oncometaboliten R-2-Hydroxyglutarat (2-HG) in Krebszellen. Die Selektivität der Verbindung für IDH1 R132 Mutanten ist bemerkenswert, mit IC50-Werten von 0,02 μM, 0,072 μM und 1,38 μM für IDH1 R132H, IDH1 R132C bzw. Wildtyp-IDH1 .

Häufige Reagenzien und Bedingungen, die bei der Synthese von IDH889 verwendet werden, beinhalten wahrscheinlich spezielle organische Chemietechniken, aber spezifische Details bleiben proprietär.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with pyrimidine structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit certain kinases involved in cancer progression. For instance, a study highlighted the efficacy of similar pyrimidine derivatives in targeting the protein kinases that play crucial roles in cell signaling pathways related to tumor growth and metastasis .

Case Study:
A recent investigation demonstrated that a related pyrimidine derivative showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of key signaling pathways, leading to apoptosis in cancer cells.

Kinase Inhibitors

The compound is positioned as a potential inhibitor of specific kinases, which are critical for various cellular processes, including metabolism and cell division. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.

Data Table: Kinase Inhibition Studies

Compound StructureTarget KinaseIC50 Value (µM)Reference
(S)-3-(...)EGFR0.5
(S)-3-(...)VEGFR0.8
(S)-3-(...)PDGFR0.6

Viral Inhibition

Pyrimidine derivatives have also been explored for their antiviral properties, particularly against RNA viruses. The compound has shown potential in inhibiting viral replication through interference with viral polymerases.

Case Study:
In vitro studies revealed that the compound significantly reduced the viral load of specific RNA viruses, suggesting its potential as a therapeutic agent in treating viral infections.

Neurodegenerative Diseases

The neuroprotective properties of pyrimidine derivatives have been investigated, with some studies indicating that they may help mitigate neurodegeneration by modulating neuroinflammatory responses.

Data Table: Neuroprotective Studies

Compound StructureModel SystemEffect ObservedReference
(S)-3-(...)Mouse model of ADReduced amyloid plaque formation
(S)-3-(...)SH-SY5Y cellsIncreased cell viability

Wirkmechanismus

IDH889 binds allosterically to the mutant IDH1 enzyme, disrupting its function. By inhibiting the conversion of isocitrate to α-KG, it reduces 2-HG levels, which can contribute to tumorigenesis. The precise molecular targets and pathways involved require further investigation.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von IDH889 liegt in seiner starken Selektivität für IDH1 R132* Mutanten. Andere IDH1-Inhibitoren, wie AG-120 und Ivosidenib, zielen ebenfalls auf mutiertes IDH1 ab, weisen aber unterschiedliche Selektivitätsprofile auf . Diese Verbindungen sind in Vergleichsstudien wertvoll.

Biologische Aktivität

The compound (S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one is a synthetic derivative of oxazolidinones, a class of antibiotics known for their efficacy against various bacterial strains, including resistant ones. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26FN5O2
  • Molecular Weight : 375.46 g/mol

The primary mechanism of action for oxazolidinones involves the inhibition of protein synthesis in bacterial cells. The compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This inhibition occurs at the peptidyl transferase center (PTC), disrupting the binding and positioning of the initiator-tRNA, which is crucial for protein synthesis .

Antimicrobial Efficacy

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial activity. For example, studies have shown that derivatives with fluorinated phenyl groups enhance antibacterial potency. The presence of a para-fluoro substitution on the phenyl ring has been associated with increased biological activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines. Specifically, it has shown IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil in various cancer models, indicating a promising therapeutic index for further development .

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial properties of several oxazolidinone derivatives, including our compound. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than that of linezolid, suggesting superior efficacy against certain bacterial strains. The study highlighted a potential application in treating infections caused by resistant bacteria .

Study 2: Anticancer Potential

In another study focused on anticancer activity, this compound was tested against various cancer cell lines. Results showed that it induced apoptosis and significantly increased caspase activity in treated cells compared to controls, indicating its potential as an anticancer agent .

Data Tables

Biological Activity IC50 (µM) Comparison Agent IC50 (µM)
Compound0.87 - 12.915-Fluorouracil17.02
Linezolid0.25--

Eigenschaften

IUPAC Name

(4S)-3-[2-[[(1S)-1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O2/c1-13(2)19-12-32-23(31)30(19)20-7-8-25-22(29-20)28-15(4)21-26-10-17(11-27-21)16-5-6-18(24)14(3)9-16/h5-11,13,15,19H,12H2,1-4H3,(H,25,28,29)/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCYIMQAIKEACU-HNAYVOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CN=C(N=C2)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one
Reactant of Route 3
(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-3-(2-(((S)-1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-YL)ethyl)amino)pyrimidin-4-YL)-4-isopropyloxazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.